

A Comparative Analysis of Disperse Violet 33 and Other Commercially Significant Disperse Dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Violet 33*

Cat. No.: *B1594587*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and toxicological profile of **Disperse Violet 33** against other notable disperse dyes. The information presented herein is supported by experimental data to assist researchers and professionals in making informed decisions for their specific applications, from textile engineering to evaluating potential biological interactions.

Performance Characteristics in Textile Applications

Disperse dyes are a class of non-ionic dyes with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester. Their performance is evaluated based on a variety of fastness properties, which indicate the durability of the color when subjected to different environmental conditions.

Comparative Fastness Properties

The following table summarizes the fastness properties of **Disperse Violet 33** in comparison to other commercially relevant disperse dyes. The ratings are based on the standard grey scale, where a rating of 5 indicates excellent fastness and 1 indicates poor fastness. For light fastness, the scale is from 1 to 8, with 8 being the highest.

Dye	C.I. Name	Chemical Class	Wash Fastness (ISO 105-C06)	Light Fastness (ISO 105-B02)	Sublimation Fastness (AATCC 117)
Disperse Violet 33	Disperse Violet 33	Monoazo	4	6-7	4
Disperse Red 167:1	Disperse Red 167:1	Monoazo	4-5	5-6	4-5
Disperse Blue 79:1	Disperse Blue 79:1	Monoazo	4	5-6	4
Disperse Blue 165	Disperse Blue 165	Anthraquinone	4-5	5-6	4-5
Disperse Yellow 54	Disperse Yellow 54	Quinoline	4-5	6-7	4-5

Note: Fastness properties can vary depending on the depth of the shade, the specific substrate, and the dyeing conditions.

Dyeing Performance on Polyester

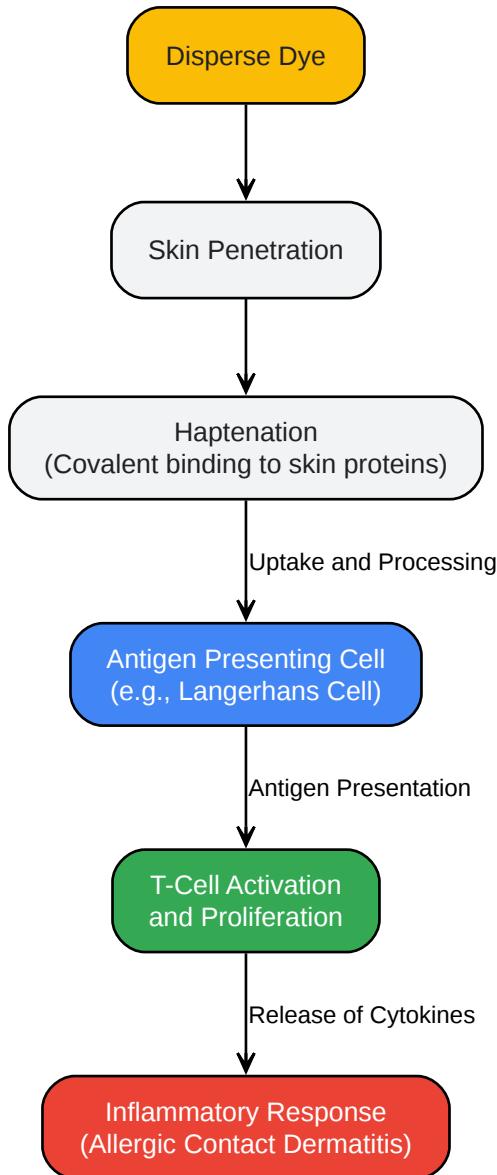
Disperse Violet 33 is well-suited for high-temperature dyeing processes on polyester, exhibiting good leveling properties and coverage. It can also be used in melt dyeing methods. A study on the influence of nano TiO₂ on polyester fabrics dyed with **Disperse Violet 33**, Disperse Red 167:1, and Disperse Blue 79:1 showed that all three dyes experienced some shade change and a reduction in color strength, with the effect being more pronounced at higher nano TiO₂ concentrations.[\[1\]](#)

Toxicological Profile: A Consideration for Drug Development Professionals

While primarily used in textiles, the potential for human exposure to disperse dyes through skin contact necessitates an evaluation of their toxicological properties. This is particularly relevant

for professionals in drug development who may be assessing the safety of various chemical compounds.

In Vitro Cytotoxicity


Some disperse dyes have been shown to exhibit cytotoxicity in vitro. For instance, studies have demonstrated that certain disperse dyes, such as Disperse Blue 1, Disperse Blue 124, and Disperse Red 11, can significantly reduce the viability of intestinal porcine epithelial cells and mouse epidermal keratinocytes.^{[2][3]} While specific comprehensive cytotoxic data for **Disperse Violet 33** is not as readily available in comparative studies, the general toxicological profile of disperse dyes warrants careful consideration. Some novel synthesized disperse dyes have been evaluated for their cytotoxic effects on various cancer cell lines, with some showing potential anticancer activity while also being tested for their safety on normal cell lines.^{[4][5]}

Skin Sensitization

Certain disperse dyes are known to be skin sensitizers, capable of causing allergic contact dermatitis.^{[6][7]} The direct peptide reactivity assay (DPRA) has been used to assess the potential of azobenzene disperse dyes to act as skin sensitizers by measuring their reactivity with nucleophilic peptides.^[8] Research has categorized some disperse dyes as extreme sensitizers based on in vitro assays.^{[6][9]}

The following diagram illustrates a generalized signaling pathway that may be involved in dye-induced skin sensitization.

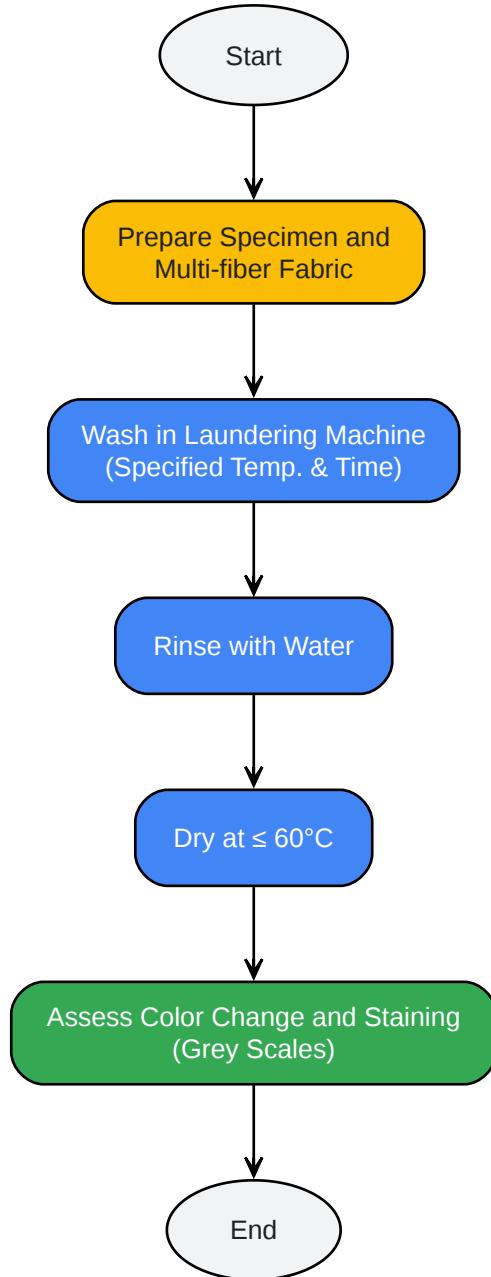
Plausible Signaling Pathway for Dye-Induced Skin Sensitization

[Click to download full resolution via product page](#)

Plausible signaling pathway for dye-induced skin sensitization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.


Wash Fastness Test (ISO 105-C06)

This method determines the resistance of the color of textiles to domestic or commercial laundering.

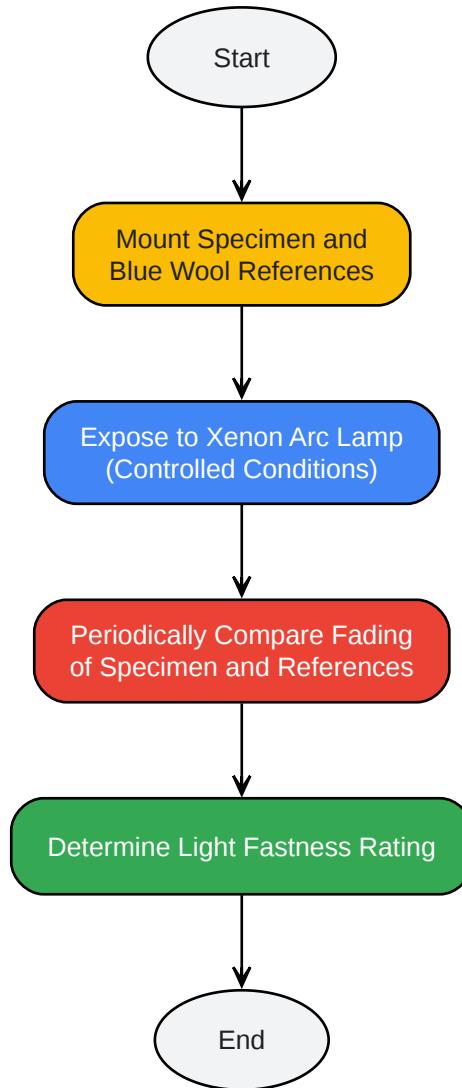
- Specimen Preparation: A textile specimen of a specified size is sewn together with a multi-fiber adjacent fabric.[10]
- Washing Procedure: The composite specimen is placed in a stainless steel container with a specified volume of soap solution and stainless steel balls for abrasive action.[11]
- The container is then agitated in a laundering machine at a specified temperature and for a set duration (e.g., 40°C for 30 minutes).[12]
- Rinsing and Drying: After washing, the specimen is rinsed with water and dried at a temperature not exceeding 60°C.[13]
- Assessment: The change in color of the specimen and the staining of the adjacent multi-fiber fabric are assessed using the grey scales under standardized lighting conditions.[12]

The following diagram outlines the workflow for the wash fastness test.

Workflow for Wash Fastness Test (ISO 105-C06)

[Click to download full resolution via product page](#)

Workflow for Wash Fastness Test (ISO 105-C06).


Light Fastness Test (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

- Specimen Preparation: A textile specimen is mounted on a sample holder.
- Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool reference fabrics (grades 1-8).[[14](#)]
[[15](#)]
- Assessment: The change in color of the test specimen is periodically compared to the fading of the blue wool references.[[16](#)]
- The light fastness rating is determined by the number of the blue wool reference that shows a similar degree of fading to the test specimen.[[14](#)]

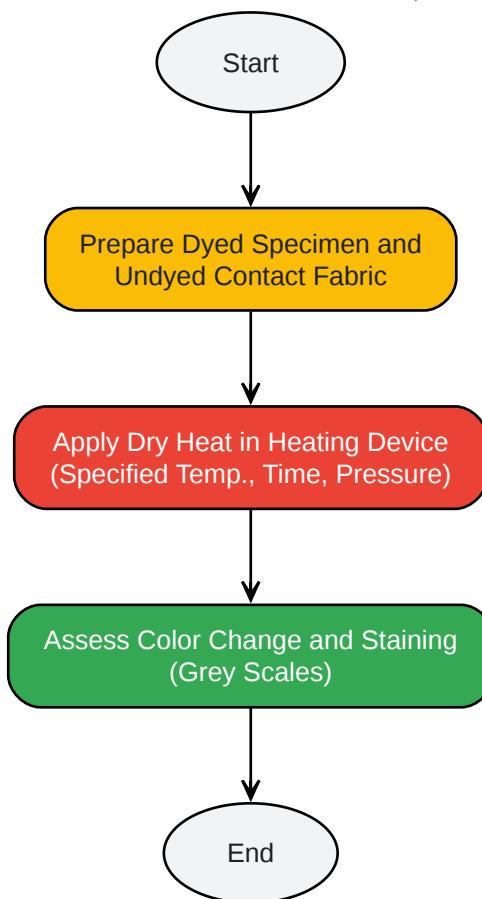
The workflow for the light fastness test is depicted in the diagram below.

Workflow for Light Fastness Test (ISO 105-B02)

[Click to download full resolution via product page](#)

Workflow for Light Fastness Test (ISO 105-B02).

Sublimation Fastness Test (AATCC 117)


This test assesses the resistance of the color of textiles to dry heat.

- Specimen Preparation: A specimen of the dyed textile is prepared.

- Testing: The specimen is placed in a heating device at a specified temperature (e.g., 150°C, 180°C, or 210°C) and pressure for a set time (e.g., 30 seconds).[17] A piece of undyed fabric is placed in contact with the specimen to assess staining.
- Assessment: After the heat treatment, the change in color of the original specimen and the degree of staining on the adjacent undyed fabric are evaluated using the grey scales.[18]

The following diagram illustrates the workflow for the sublimation fastness test.

Workflow for Sublimation Fastness Test (AATCC 117)

[Click to download full resolution via product page](#)

Workflow for Sublimation Fastness Test (AATCC 117).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. benchchem.com [benchchem.com]
- 3. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the sensitizing potential of textile disperse dyes and some of their metabolites by the loose-fit coculture-based sensitization assay (LCSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the sensitizing potential of textile disperse dyes and some of their metabolites by the loose-Wt coculture-based sensitization assay (LCSA) [openagrar.de]
- 8. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. textilelearner.net [textilelearner.net]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 13. chiuvention.com [chiuvention.com]
- 14. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. ISO 105-B02 | Q-Lab [q-lab.com]
- 17. textilelearner.net [textilelearner.net]

- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]
- To cite this document: BenchChem. [A Comparative Analysis of Disperse Violet 33 and Other Commercially Significant Disperse Dyes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594587#comparative-study-of-disperse-violet-33-and-other-disperse-dyes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com